5-bromo-8-fluoroquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-fluoroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H4BrFN2. It is a solid, typically appearing as yellow to orange crystals. This compound is known for its thermal stability and low solubility in solvents .
Vorbereitungsmethoden
The synthesis of 5-bromo-8-fluoroquinoline-2-carbonitrile involves several steps:
Fluorination and Bromination: The quinoline group undergoes fluorination and bromination to introduce the fluorine and bromine atoms at the 8th and 5th positions, respectively.
Carbonitrile Formation:
Analyse Chemischer Reaktionen
5-Bromo-8-fluoroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions: Typical reagents include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-fluoroquinoline-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It serves as a building block in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which 5-bromo-8-fluoroquinoline-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-8-fluoroquinoline-2-carbonitrile can be compared with other quinoline derivatives:
5-Bromo-8-fluoroquinoline: Lacks the cyano group, making it less versatile in certain reactions.
4-Bromo-7-fluoroquinoline: Differently substituted, leading to variations in reactivity and applications.
4-Bromo-7,8-difluoroquinoline: Contains an additional fluorine atom, affecting its chemical properties.
This compound’s unique combination of bromine, fluorine, and cyano groups makes it particularly valuable in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
1600109-90-7 |
---|---|
Molekularformel |
C10H4BrFN2 |
Molekulargewicht |
251.05 g/mol |
IUPAC-Name |
5-bromo-8-fluoroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-8-3-4-9(12)10-7(8)2-1-6(5-13)14-10/h1-4H |
InChI-Schlüssel |
AGDKANXYJANSAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1C#N)F)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.